molecular formula C16H15BrN2O2S B2384550 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid CAS No. 620590-18-3

2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid

Cat. No.: B2384550
CAS No.: 620590-18-3
M. Wt: 379.27
InChI Key: UORNQSOWTNAOSD-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid features a bicyclic tetrahydroquinazolinone core substituted with a 4-bromophenyl group at position 2 and a thioxo (C=S) group at position 2. This structure combines aromatic, heterocyclic, and acidic functionalities, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-11-7-5-10(6-8-11)15-18-16(22)12-3-1-2-4-13(12)19(15)9-14(20)21/h5-8H,1-4,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNQSOWTNAOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid typically involves multiple steps. One common method begins with the preparation of 4-bromophenylacetic acid, which is then subjected to a series of reactions to introduce the quinazolinone and thioxo groups. The key steps include:

    Electrophilic Aromatic Substitution: Bromination of phenylacetic acid to obtain 4-bromophenylacetic acid.

    Cyclization: Formation of the quinazolinone ring through a cyclization reaction involving appropriate reagents and conditions.

    Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, although further research is needed to confirm these properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and requires detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound 3 ():

(E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetic acid

  • Core Structure: 2-Thioxoimidazolidin-4-one (5-membered ring).
  • The ethylideneamino group introduces an additional double bond, altering electronic properties.
  • Biological Implications: The smaller ring may increase metabolic susceptibility compared to the tetrahydroquinazolinone core .
Compound 9c ():

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

  • Core Structure: Triazole-thiazole hybrid.
  • Key Differences: The triazole and thiazole rings offer distinct aromaticity and nitrogen-rich environments. The acetamide group replaces the acetic acid, reducing acidity but enhancing lipophilicity.
  • Applications: Such structures are often explored for kinase inhibition due to nitrogen-rich motifs .

Substituent and Functional Group Variations

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid ():
  • Formula: C₉H₆BrNO₂S₂
  • Key Features: Thiophene-thiazole core with bromine.
  • Comparison: The thiophene introduces sulfur-mediated electronic effects distinct from the phenyl group in the target compound. The thiazole’s aromaticity may enhance stability but reduce solubility compared to the partially saturated tetrahydroquinazolinone .
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid ():
  • Formula: C₁₂H₁₀BrNO₃
  • Key Features: Oxazole ring with methyl and bromophenyl groups.
  • The methyl group adds steric bulk, which could hinder target binding compared to the thioxo group in the target compound .
Acetic acid, 2-[(4-bromophenyl)sulfinyl] ():
  • Formula: C₈H₇BrO₃S
  • Key Features: Sulfoxide group instead of a heterocycle.
  • Comparison: The sulfinyl group enhances polarity and hydrogen-bonding capacity but lacks the rigid heterocyclic framework, reducing structural specificity in interactions .

Biological Activity

The compound 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14BrN3O2S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related quinazolinone derivatives. For instance, compounds with similar structures have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL , indicating moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
4a100Staphylococcus aureus
4e200Escherichia coli

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example, a related compound demonstrated significant potency against MCF-7 cell lines with an IC50 value of 19.4 ± 0.22 µM . This suggests that similar derivatives may exhibit comparable activity.

CompoundCell LineIC50 (µM)
Quinazoline DerivativeMCF-719.4 ± 0.22

The proposed mechanisms of action for these compounds include:

  • Inhibition of DNA synthesis : By interfering with the replication processes in bacterial and cancer cells.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells through various pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study synthesized a series of thiazolidinone derivatives and assessed their antimicrobial activity. Among these, compounds structurally related to the target compound exhibited promising results against multiple microbial strains .
  • Anticancer Activity Assessment : In a comparative study on quinazoline derivatives, it was found that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines . The introduction of bromine as a substituent is noted to improve bioactivity.
  • Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to certain biological targets involved in cancer progression, indicating its potential as a lead compound for drug development .

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